Tetrakis(dimethylamino)silane

Ferroelectric thin films Atomic layer deposition Carbon impurity

Tetrakis(dimethylamino)silane (TDMA, CAS 1624-01-7), also designated Si(N(CH₃)₂)₄, is a homoleptic aminosilane precursor utilized in atomic layer deposition (ALD) and chemical vapor deposition (CVD) for the fabrication of silicon-containing dielectric and ferroelectric thin films in semiconductor manufacturing. The compound is characterized by a molecular weight of 204.39 g/mol, a density of 0.884 g/mL at 25 °C, and a boiling point of 196 °C at atmospheric pressure.

Molecular Formula C8H24N4Si
Molecular Weight 204.39 g/mol
CAS No. 1624-01-7
Cat. No. B155119
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameTetrakis(dimethylamino)silane
CAS1624-01-7
Molecular FormulaC8H24N4Si
Molecular Weight204.39 g/mol
Structural Identifiers
SMILESCN(C)[Si](N(C)C)(N(C)C)N(C)C
InChIInChI=1S/C8H24N4Si/c1-9(2)13(10(3)4,11(5)6)12(7)8/h1-8H3
InChIKeySSCVMVQLICADPI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Tetrakis(dimethylamino)silane (TDMA, CAS 1624-01-7) for ALD and CVD Semiconductor Precursor Procurement


Tetrakis(dimethylamino)silane (TDMA, CAS 1624-01-7), also designated Si(N(CH₃)₂)₄, is a homoleptic aminosilane precursor utilized in atomic layer deposition (ALD) and chemical vapor deposition (CVD) for the fabrication of silicon-containing dielectric and ferroelectric thin films in semiconductor manufacturing. The compound is characterized by a molecular weight of 204.39 g/mol, a density of 0.884 g/mL at 25 °C, and a boiling point of 196 °C at atmospheric pressure . As a class of metal-organic precursors, TDMA enables deposition of SiO₂, Si₃N₄, and serves as a silicon source in complex oxide systems such as Hf₀.₅Zr₀.₅O₂ (HZO) ferroelectric films [1].

Homoleptic aminosilane for ALD/CVD SiO₂, Si₃N₄, and Hf₀.₅Zr₀.₅O₂ ferroelectric films
Si-H-free molecular architecture eliminates SiH* surface species risk
Methyl-ligand set supports lower carbon impurity incorporation in oxide films
Enables low-temperature SiO₂ deposition with ozone above 40 °C

Why Tetrakis(dimethylamino)silane Cannot Be Casually Substituted with Other Aminosilane Precursors in ALD Processes


Substitution of tetrakis(dimethylamino)silane (TDMA) with structurally related aminosilanes such as tris(dimethylamino)silane (TDMAS, SiH(N(CH₃)₂)₃) or tetrakis(ethylmethylamino)silane (TEMA, Si(N(CH₃)(C₂H₅))₄) without process re-optimization is not scientifically sound. The ligand architecture directly dictates precursor volatility, surface adsorption kinetics, and the chemical nature of residual impurities incorporated into the growing film. For instance, the presence of an Si-H moiety in TDMAS introduces persistent SiH* surface species that require elevated deposition temperatures (above 450 °C) for complete removal with H₂O₂ as the oxidant [1]. Conversely, the fully substituted dialkylamino ligand set in TDMA eliminates this Si-H contribution entirely, yielding a fundamentally different surface reaction pathway and film impurity profile [2].

TDMAS Si-H bond introduces persistent SiH* surface species; requires >450 °C with H₂O₂ for removal, complicating low-thermal-budget integration.
TEMA Bulkier ethylmethylamino ligands lead to higher residual carbon and more pronounced wake-up effect in ferroelectric HZO films.
General aminosilane Ligand architecture directly alters surface adsorption kinetics and film impurity profile; process re-optimization is typically required for any substitution.

Quantitative Comparative Evidence for Tetrakis(dimethylamino)silane (TDMA) Versus Closest Aminosilane Analogues


Lower Residual Carbon Concentration in ALD Hf₀.₅Zr₀.₅O₂ Films Compared to TEMA Precursor

In a direct head-to-head ALD study using identical process conditions, Hf₀.₅Zr₀.₅O₂ films deposited using tetrakis(dimethylamino)silane (TDMA) exhibited lower residual carbon concentration than those deposited using tetrakis(ethylmethylamino)silane (TEMA) [1]. The reduced carbon incorporation is attributed to the less bulky methyl ligands on TDMA, which facilitate more complete ligand elimination during the surface reaction with the oxygen source.

Residual carbon in HZO
Head-to-head
Lower C concentration vs TEMA by XPS
Supports carbon impurity control in high-κ dielectrics
Identical ALD conditions; reported reduced leakage current correlation
Ferroelectric thin films Atomic layer deposition Carbon impurity

Enhanced Ferroelectric Phase Stability and Suppressed Wake-Up Effect in HZO Films

Hf₀.₅Zr₀.₅O₂ films fabricated with TDMA demonstrated superior ferroelectric endurance characteristics compared to those fabricated with TEMA [1]. The TDMA-derived film exhibited a suppressed adverse wake-up effect up to 10⁵ cycles under a 2.8 MV/cm cycling field, maintaining a high double remanent polarization (2Pᵣ) value of approximately 40 μC/cm² [1]. Furthermore, the film sustained reliable switching up to 10⁹ cycles at a 2.5 MV/cm cycling field without experiencing the wake-up effect [1].

Wake-up & endurance
Head-to-head
Wake-up suppressed up to 10⁵ cycles at 2.8 MV/cm; 2Pᵣ ~40 μC/cm²; reliable switching to 10⁹ cycles at 2.5 MV/cm
Indicates more predictable ferroelectric operation for FeRAM/FeFET research
TEMA-derived film showed pronounced wake-up under same cycling
Ferroelectric memory Wake-up effect Remanent polarization

Slightly Larger Grain Size and Ferroelectric Orthorhombic Phase Promotion in HZO Films

The use of TDMA as the Si precursor in ALD Hf₀.₅Zr₀.₅O₂ film deposition resulted in slightly larger grain sizes compared to films deposited using the TEMA precursor under identical conditions [1]. This microstructural difference is beneficial for promoting the formation of the ferroelectric orthorhombic phase (Pca2₁), which is the crystallographic phase responsible for ferroelectric switching in hafnia-based materials [1].

Grain size & ferroelectric phase
Head-to-head
Slightly larger grains; more orthorhombic Pca2₁ phase formation vs TEMA
Microstructural advantage for remanent polarization without increased thermal budget
Qualitative comparative assessment under identical ALD conditions
Grain size engineering Orthorhombic phase Ferroelectric hafnia

Absence of Si-H Surface Species Relative to Tris(dimethylamino)silane (TDMAS) in SiO₂ ALD

While a 2009 comparative study of SiO₂ ALD precursors found tris(dimethylamino)silane (TDMAS, SiH(N(CH₃)₂)₃) to be more effective than tetrakis(dimethylamino)silane (Si(N(CH₃)₂)₄) when using H₂O as the oxidant, this same study identified that TDMAS deposits persistent SiH* surface species that are difficult to remove completely, requiring temperatures above 450 °C with H₂O₂ for full elimination [1]. In contrast, the fully substituted TDMA lacks the Si-H bond entirely, thereby circumventing this specific impurity challenge. This class-level inference highlights that TDMA offers a fundamentally different surface chemistry profile.

Si-H surface species
Class-level
Absent in TDMA; TDMAS shows persistent SiH* requiring >450 °C with H₂O₂ for removal
Molecular architecture avoids hydrogen-related impurity in temperature-sensitive stacks
In situ FTIR surface analysis; class inference for Si-H-free aminosilanes
SiO₂ ALD Surface reaction mechanism Aminosilane precursor

Low-Temperature CVD Deposition of SiO₂ with Ozone at Substrate Temperatures Above 40 °C

Tetrakis(dimethylamino)silane enables the deposition of SiO₂ thin films via low-temperature atmospheric-pressure CVD using ozone as the oxidant [1]. A 1993 study demonstrated that at a substrate temperature as low as 40 °C, thin films were obtained with a high deposition rate [1]. While this study did not directly compare deposition rates with other aminosilanes under identical conditions, the demonstrated low-temperature activity provides a valuable baseline for assessing TDMA's suitability for thermally sensitive substrates.

Low-T CVD SiO₂
Reported
High deposition rate at substrate temperature >40 °C with O₃/O₂
Enables BEOL-compatible SiO₂ deposition on thermally fragile substrates
Atmospheric-pressure CVD; single-precursor study baseline
Low-temperature CVD Silicon dioxide Atmospheric pressure

Investigated Reactivity with Low-Energy Electrons for Focused Electron Beam Induced Deposition (FEBID) of SiNₓ

Tetrakis(dimethylamino)silane has been specifically investigated for its reactivity with low-energy electrons in the gas phase, motivated by its potential use as a precursor for Focused Electron Beam Induced Deposition (FEBID) of silicon nitride-based materials [1]. This application-specific research demonstrates interest in TDMA for direct-write nanofabrication techniques where precursor dissociation is driven by electron impact rather than thermal energy. While the study does not provide a direct comparative dataset against other aminosilanes in FEBID, it establishes TDMA as a candidate molecule for this emerging lithography-complementary technique.

Electron-induced reactivity
Reported
Characterized dissociative ionization for FEBID of SiNₓ
Provides a characterized starting point for maskless SiNₓ nanoprototyping
Gas-phase electron interaction study; no direct comparator
FEBID Silicon nitride Electron-induced chemistry

Optimal Procurement Scenarios for Tetrakis(dimethylamino)silane (TDMA) Based on Quantified Differentiation


ALD of Ferroelectric Hf₀.₅Zr₀.₅O₂ (HZO) for FeRAM and FeFET Memory Devices

Procurement of TDMA is strongly indicated for research groups and foundries developing ferroelectric Hf₀.₅Zr₀.₅O₂ thin films for non-volatile memory applications. The direct comparative evidence demonstrates that TDMA yields lower residual carbon, slightly larger grain size, and crucially, a suppressed wake-up effect with high remanent polarization (~40 μC/cm²) and endurance to 10⁹ cycles, relative to TEMA [1]. This differentiated performance reduces device preconditioning requirements and enhances reliability in FeRAM and FeFET architectures.

Low-Thermal-Budget SiO₂ Deposition for BEOL and Temperature-Sensitive Substrates

When the fabrication process involves thermally fragile substrates—such as polymer-based flexible electronics, completed CMOS wafers during BEOL processing, or III-V compound semiconductors prone to degradation—TDMA with ozone is a relevant precursor candidate. The demonstrated ability to deposit SiO₂ at substrate temperatures as low as 40 °C with a high deposition rate [2] provides a pathway for dielectric encapsulation without exceeding stringent thermal budget constraints.

Research and Development of Maskless, Direct-Write Silicon Nitride Nanostructures via FEBID

Academic and industrial R&D teams exploring Focused Electron Beam Induced Deposition (FEBID) for maskless prototyping of silicon nitride nanostructures should consider TDMA. Its gas-phase reactivity with low-energy electrons has been systematically characterized [3], providing a foundational dataset that accelerates process parameter optimization and reduces the experimental uncertainty associated with untested precursors.

Mixed-Oxide ALD Processes Where Si-H Contamination Must Be Avoided

In ALD processes targeting complex oxide stacks where hydrogen-related impurities (stemming from Si-H surface groups) are detrimental to electrical performance—such as gate dielectrics or interfacial layers in advanced transistors—TDMA's molecular architecture (lacking an Si-H bond) offers a cleaner surface chemistry profile compared to alternatives like tris(dimethylamino)silane (TDMAS) [4]. This molecular-level differentiation supports the selection of TDMA when minimizing hydrogen incorporation is a primary process goal.

Application
Selection Property
Validation Focus
Ferroelectric HZO ALD for memory device research
Carbon impurity control & wake-up suppression
XPS carbon quantification, polarization endurance cycling
Low-thermal-budget SiO₂ deposition (BEOL, flexible substrates)
Low-temperature reactivity with ozone
Deposition rate at minimal substrate temperature
Maskless FEBID of SiNₓ nanostructures
Characterized electron-induced dissociation
Gas-phase reactivity with low-energy electrons
Mixed-oxide ALD with stringent H-impurity control
Si-H-free molecular architecture
Surface FTIR for SiH* species, electrical defect density

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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